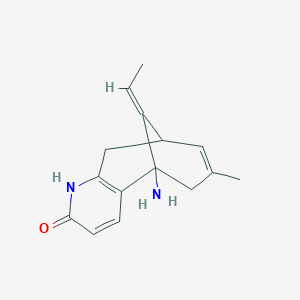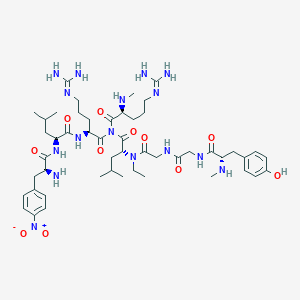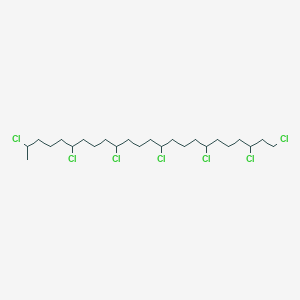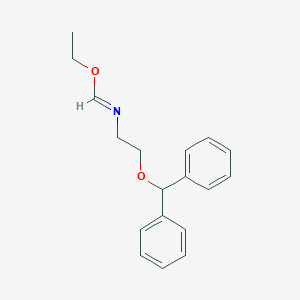
3-Sulfoglucuronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Sulfoglucuronic acid, also known as 3-SGA, is a sulfated carbohydrate that is present in the human body. It is a derivative of glucuronic acid, which is a component of the extracellular matrix. 3-SGA is involved in various biological processes, including cell adhesion, inflammation, and wound healing.
科学的研究の応用
Biosynthesis in the Nervous System
Research by Chou and Jungalwala (1993) highlights the role of a novel sulfotransferase in the nervous system, responsible for the biosynthesis of sulfoglucuronyl glycolipids (SGGLs). These molecules, which include 3-sulfoglucuronic acid, are crucial in the development of the nervous system. This enzyme specifically transfers sulfate to glucuronyl residues, forming 3-sulfated glucuronyl glycolipids, and plays a distinct role from other sulfotransferases in myelin membrane-specific lipid synthesis (Chou & Jungalwala, 1993).
Catalytic Applications
In the field of green chemistry, sulfonic acid-functionalized metal–organic frameworks (MOF-SO3H) have been studied for their role in transforming fructose into valuable compounds. Chen et al. (2014) demonstrate the efficiency of these catalysts in producing 5-hydroxymethylfurfural (HMF), a key intermediate in biomass carbohydrate valorization. The presence of sulfonic acid groups plays a pivotal role in the catalytic process (Chen et al., 2014).
Reductive Defluorination
In environmental research, sulfite-mediated UV photochemical systems utilizing sulfonates have been used for the reductive defluorination of perfluorooctanoic acid (PFOA). Song et al. (2013) found that sulfites can generate hydrated electrons, leading to the efficient removal and degradation of PFOA, a persistent organic pollutant. This highlights a potential application in water treatment and environmental remediation (Song et al., 2013).
Material Science
In material science, sulfonic acid group-bearing materials like amorphous carbon/mesoporous silica composites have been investigated for their acid-catalytic properties. Nakajima et al. (2009) explored these materials for their potential in catalyzing hydrophobic acid-catalyzed reactions, indicating a potential for diverse industrial applications (Nakajima et al., 2009).
Enzymatic and Chemical Synthesis
The enzymatic and chemical synthesis of compounds like 3-sulfinopropionic acid, which is structurally related to 3-sulfoglucuronic acid, has been studied by Jollés-Bergeret (1974). This research provides insights into the synthesis processes of sulfonated compounds, which can have various biochemical and industrial applications (Jollés-Bergeret, 1974).
Sulfonic Acid Functionalized Catalysts
Research into sulfonic acid functionalized catalysts, such as those used in biodiesel production, has been conducted by Zhong et al. (2019). They developed a novel hydrophobic arenesulfonic acid functionalized biochar, demonstrating its efficiency in various catalytic reactions. This research shows the potential of sulfonic acid functionalized materials in sustainable and economical catalysis (Zhong et al., 2019).
Mass Spectrometry in Protein Analysis
Friess and Zenobi (2001) investigated the binding of sulfonates to arginine residues in proteins using mass spectrometry. This study highlights the potential of sulfonates in providing information about the surface structure of proteins, which can be valuable in proteomics and biochemical research (Friess & Zenobi, 2001).
特性
CAS番号 |
110231-93-1 |
|---|---|
製品名 |
3-Sulfoglucuronic acid |
分子式 |
C6H10O10S |
分子量 |
274.2 g/mol |
IUPAC名 |
(2S,3R,4S,5R)-2,3,5-trihydroxy-6-oxo-4-sulfooxyhexanoic acid |
InChI |
InChI=1S/C6H10O10S/c7-1-2(8)5(16-17(13,14)15)3(9)4(10)6(11)12/h1-5,8-10H,(H,11,12)(H,13,14,15)/t2-,3+,4-,5+/m0/s1 |
InChIキー |
DLJXFFATZRGSBR-SKNVOMKLSA-N |
異性体SMILES |
C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)OS(=O)(=O)O)O |
SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)OS(=O)(=O)O)O |
正規SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)OS(=O)(=O)O)O |
同義語 |
3-sulfoglucuronic acid glucuronate 3-sulfate glucuronic acid 3-sulfate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)






